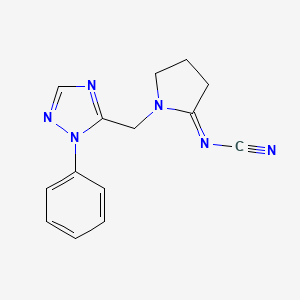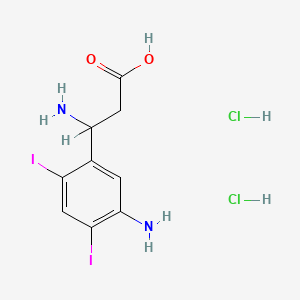
Betamin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamin, also known as thiamine or vitamin B1, is an essential micronutrient for humans and animals. It plays a crucial role in various metabolic processes, particularly in the catabolism of sugars and amino acids. Thiamine is water-soluble and is commonly found in foods such as whole grains, legumes, and some meats and fish .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiamine hydrochloride, a common form of Betamin, is typically synthesized through the condensation, hydrolysis, neutralization, oxidation, and acidification of acetamidine hydrochloride with α-dimethoxy-β-methoxypropionitrile . This process involves several steps to ensure the purity and efficacy of the final product.
Industrial Production Methods: Industrial production of thiamine often involves fermentation processes using microorganisms such as bacteria and yeast. These microorganisms are cultured in controlled environments to produce thiamine, which is then extracted and purified for use in supplements and medications .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to light and humidity, which can lead to its degradation .
Common Reagents and Conditions: Common reagents used in the reactions involving thiamine include acetamidine hydrochloride, α-dimethoxy-β-methoxypropionitrile, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to prevent degradation and ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving thiamine include thiamine pyrophosphate (TPP), which is a coenzyme in the catabolism of sugars and amino acids .
Applications De Recherche Scientifique
Thiamine has a wide range of scientific research applications:
Mécanisme D'action
Thiamine exerts its effects by acting as a coenzyme in various metabolic reactions. The most well-characterized derivative of thiamine is thiamine pyrophosphate (TPP), which is essential for the catabolism of sugars and amino acids . TPP acts as a coenzyme for several enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the Krebs cycle .
Comparaison Avec Des Composés Similaires
Thiamine is unique among the B vitamins due to its specific role in carbohydrate metabolism. Similar compounds include:
Vitamin B2 (Riboflavin): Involved in energy production and the metabolism of fats, drugs, and steroids.
Vitamin B3 (Niacin): Plays a role in DNA repair and the production of steroid hormones in the adrenal gland.
Vitamin B6 (Pyridoxine): Involved in amino acid metabolism, neurotransmitter synthesis, and gene expression.
Vitamin B12 (Cobalamin): Essential for red blood cell formation, neurological function, and DNA synthesis.
Thiamine’s unique role in carbohydrate metabolism and its specific coenzyme functions distinguish it from these other B vitamins.
Propriétés
Numéro CAS |
18071-61-9 |
|---|---|
Formule moléculaire |
C9H12Cl2I2N2O2 |
Poids moléculaire |
504.92 g/mol |
Nom IUPAC |
3-amino-3-(5-amino-2,4-diiodophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H10I2N2O2.2ClH/c10-5-2-6(11)8(13)1-4(5)7(12)3-9(14)15;;/h1-2,7H,3,12-13H2,(H,14,15);2*1H |
Clé InChI |
GTVCJJADPZZNBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)I)I)C(CC(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



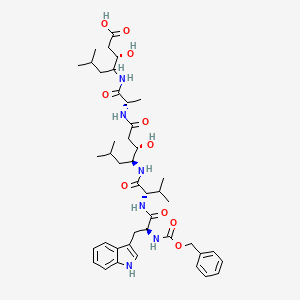
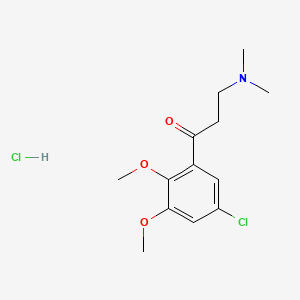
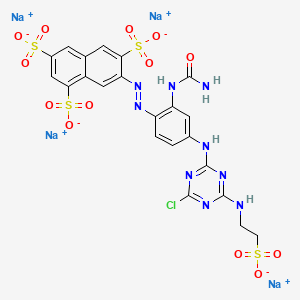

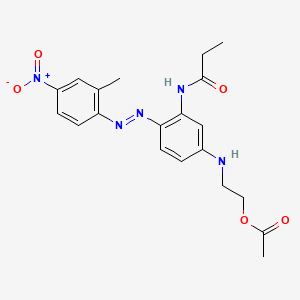

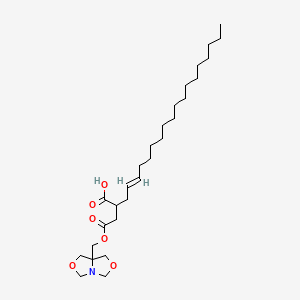
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)
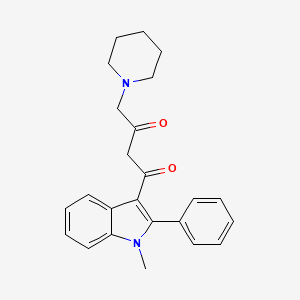
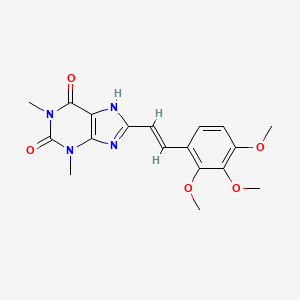

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
